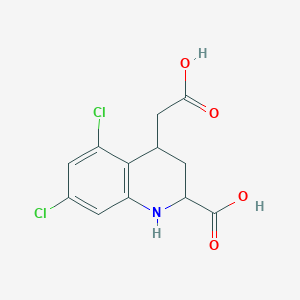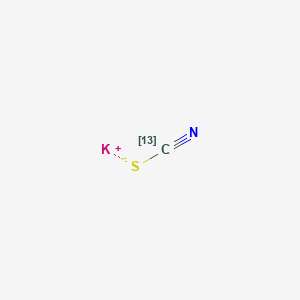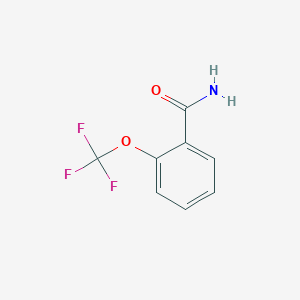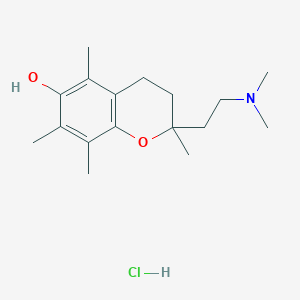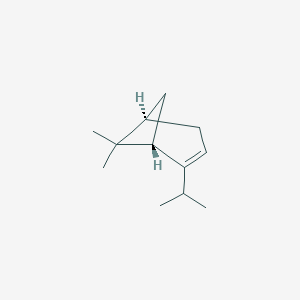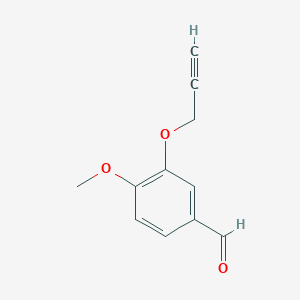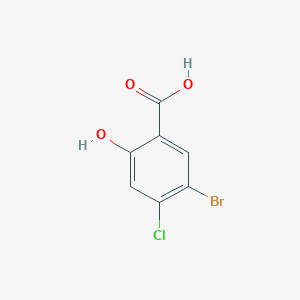![molecular formula C15H16O B141206 [(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene CAS No. 139225-58-4](/img/structure/B141206.png)
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene, also known as EMCEB, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields.
科学研究应用
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, [(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
作用机制
The mechanism of action of [(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene is not yet fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. [(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
Studies have shown that [(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene can affect various biochemical and physiological processes in the body. For example, it has been shown to reduce the levels of certain inflammatory cytokines, which may have implications for its potential use in treating inflammatory diseases.
实验室实验的优点和局限性
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also some limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on [(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene. For example, further studies could investigate its potential use as an anticancer agent, as well as its effects on other diseases such as inflammation and neurodegenerative disorders. Additionally, research could focus on developing new synthesis methods for [(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene and exploring its potential applications in material science and organic synthesis.
Conclusion
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene is a synthetic compound that has shown promising results in scientific research for its potential applications in various fields. While much remains to be understood about its mechanism of action and potential uses, the current research suggests that [(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene may have significant implications for the development of new treatments for cancer and other diseases.
合成方法
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene can be synthesized through a multistep process involving the reaction of 4-ethoxy-2-methylcyclobuten-1-one with ethynylbenzene. The resulting product is then purified through column chromatography to obtain pure [(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene.
属性
CAS 编号 |
139225-58-4 |
|---|---|
产品名称 |
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene |
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
IUPAC 名称 |
2-(4-ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene |
InChI |
InChI=1S/C15H16O/c1-3-16-15-11-12(2)14(15)10-9-13-7-5-4-6-8-13/h4-8,15H,3,11H2,1-2H3 |
InChI 键 |
IYGBYPRYLVLYLP-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=C1C#CC2=CC=CC=C2)C |
规范 SMILES |
CCOC1CC(=C1C#CC2=CC=CC=C2)C |
同义词 |
Benzene, [(4-ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



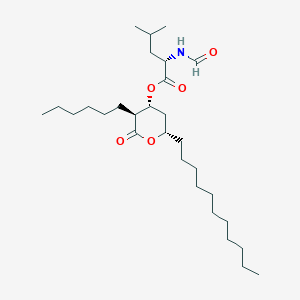
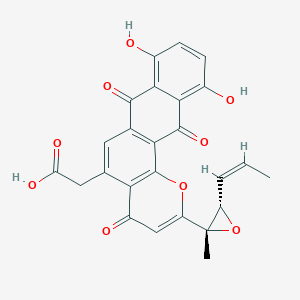
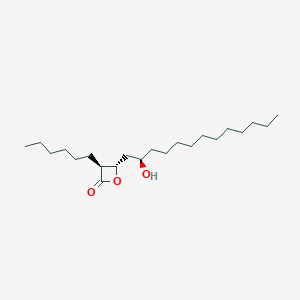
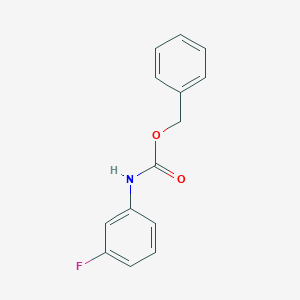
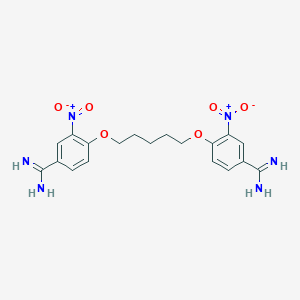
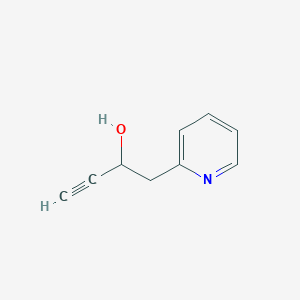
![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)
